molecular formula C10H6BrClO2S B6183608 3-bromonaphthalene-1-sulfonyl chloride CAS No. 2639420-33-8

3-bromonaphthalene-1-sulfonyl chloride

Cat. No. B6183608
CAS RN: 2639420-33-8
M. Wt: 305.6
InChI Key:
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Description

3-bromonaphthalene-1-sulfonyl chloride is a chemical compound used in scientific research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H6BrClO2S and a molecular weight of 305.58 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including 3-bromonaphthalene-1-sulfonyl chloride, is often achieved through the oxidative chlorination of thiols using several combinations of oxidants and chloride sources . A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) has been described .


Molecular Structure Analysis

The molecular structure of 3-bromonaphthalene-1-sulfonyl chloride is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction (XRD) and the conformational analysis is performed .


Chemical Reactions Analysis

The reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine by using a minimum amount of solvent (methylene chloride) at 230 and 250°C smoothly affords 1,4-dibromonaphthalene in 90% yield . A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides and sulfonates .

Mechanism of Action

Sulfonyl chlorides are the most prevalent reagents for the installation of the sulfonyl protecting group . They can be converted into numerous sulfonyl derivatives . Sulfonamides, which can be synthesized from sulfonyl chlorides, are used as antibacterial drugs .

Safety and Hazards

Sulfonyl chlorides, including 3-bromonaphthalene-1-sulfonyl chloride, can be harmful if swallowed and can cause serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Future Directions

A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups has been described . This method permits the synthesis of complex sulfonamides and sulfonates, opening up new possibilities for the use of 3-bromonaphthalene-1-sulfonyl chloride in scientific research and industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromonaphthalene-1-sulfonyl chloride involves the conversion of naphthalene to 3-bromonaphthalene, followed by the sulfonylation of the bromonaphthalene with chlorosulfonic acid.", "Starting Materials": [ "Naphthalene", "Bromine", "Sulfuric acid", "Chlorosulfonic acid", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is reacted with bromine in the presence of sulfuric acid to yield 3-bromonaphthalene.", "Step 2: Preparation of 3-bromonaphthalene-1-sulfonyl chloride", "3-bromonaphthalene is reacted with chlorosulfonic acid in the presence of acetic acid and sodium acetate to yield 3-bromonaphthalene-1-sulfonyl chloride.", "Step 3: Purification", "The crude product is purified by washing with water and drying." ] }

CAS RN

2639420-33-8

Product Name

3-bromonaphthalene-1-sulfonyl chloride

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.6

Purity

95

Origin of Product

United States

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